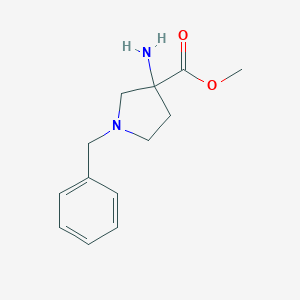![molecular formula C11H13NO2 B115516 7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 151109-51-2](/img/structure/B115516.png)
7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is a compound of interest in scientific research due to its potential applications in various fields. This compound is a member of the isoquinoline family and has been synthesized using different methods. The purpose of
Mécanisme D'action
The mechanism of action of 7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is not fully understood. However, studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. It also inhibits the expression of inflammatory cytokines and reduces oxidative stress, which may contribute to its anti-inflammatory and anti-oxidant properties. Furthermore, this compound has been shown to modulate neurotransmitter levels in the brain, which may contribute to its potential use in treating neurological disorders.
Effets Biochimiques Et Physiologiques
7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis. It also reduces the expression of inflammatory cytokines and oxidative stress, which may contribute to its anti-inflammatory and anti-oxidant properties. Furthermore, this compound has been shown to modulate neurotransmitter levels in the brain, which may contribute to its potential use in treating neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline in lab experiments is its potential as a multi-targeted agent. This compound has been shown to have anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective properties, which may make it a promising candidate for various applications. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline. One of the areas of interest is its potential use as a therapeutic agent for various diseases. Further studies are needed to investigate its efficacy and safety in preclinical and clinical trials. Additionally, research is needed to optimize the synthesis method and improve the bioavailability of this compound. Furthermore, studies are needed to investigate the mechanism of action of this compound in more detail and to identify its molecular targets. Finally, research is needed to investigate the potential use of this compound in combination with other agents for synergistic effects.
Méthodes De Synthèse
7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline has been synthesized using different methods. One of the commonly used methods involves the condensation of 2,3-dimethoxybenzaldehyde and 2-methylcyclohexanone in the presence of ammonium acetate and acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. Other methods involve the use of different starting materials and catalysts.
Applications De Recherche Scientifique
7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline has potential applications in various fields of scientific research. One of the areas of interest is its use as a potential anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and induces cell cycle arrest and apoptosis. It has also been investigated for its potential use as an anti-inflammatory and anti-oxidant agent. Additionally, this compound has been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
151109-51-2 |
|---|---|
Nom du produit |
7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline |
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
7-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C11H13NO2/c1-7-2-8-3-10-11(14-6-13-10)4-9(8)5-12-7/h3-4,7,12H,2,5-6H2,1H3 |
Clé InChI |
BGKYNZFHWPNVJF-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC3=C(C=C2CN1)OCO3 |
SMILES canonique |
CC1CC2=CC3=C(C=C2CN1)OCO3 |
Synonymes |
3-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisquinoline 3-MMOTI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



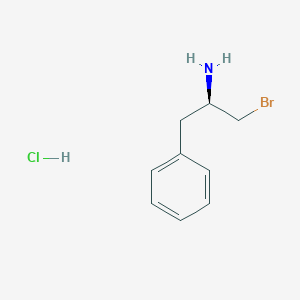
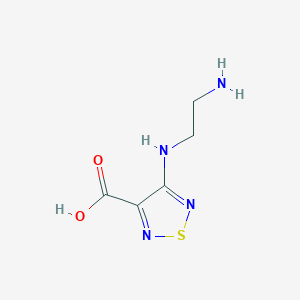
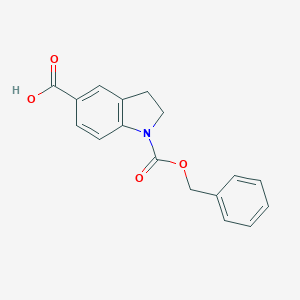
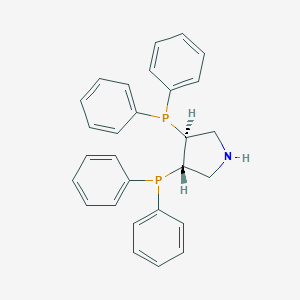
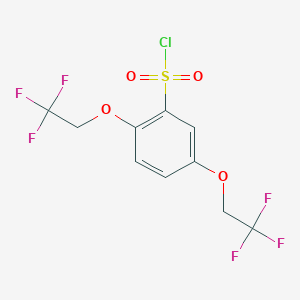
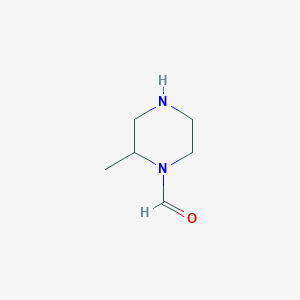
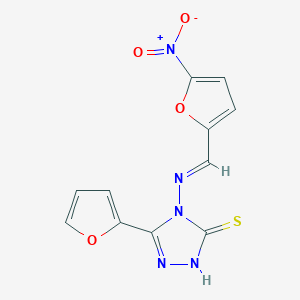
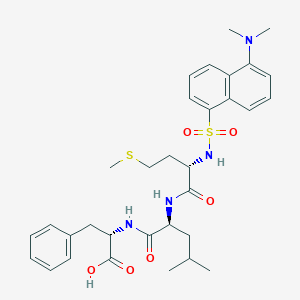
![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B115454.png)
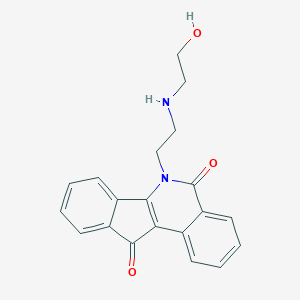
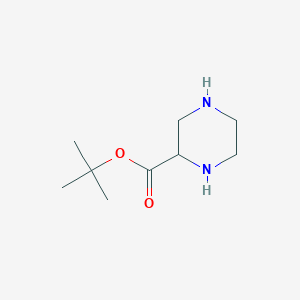
![N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine](/img/structure/B115462.png)
![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)
